N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
Brand Name: Vulcanchem
CAS No.: 313395-55-0
VCID: VC4377363
InChI: InChI=1S/C23H18ClN3O3S2/c1-15-6-12-18(13-7-15)32(29,30)27-20-5-3-2-4-19(20)22(28)26-23-25-21(14-31-23)16-8-10-17(24)11-9-16/h2-14,27H,1H3,(H,25,26,28)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Molecular Formula: C23H18ClN3O3S2
Molecular Weight: 483.99

N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

CAS No.: 313395-55-0

Cat. No.: VC4377363

Molecular Formula: C23H18ClN3O3S2

Molecular Weight: 483.99

* For research use only. Not for human or veterinary use.

N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE - 313395-55-0

Specification

CAS No. 313395-55-0
Molecular Formula C23H18ClN3O3S2
Molecular Weight 483.99
IUPAC Name N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Standard InChI InChI=1S/C23H18ClN3O3S2/c1-15-6-12-18(13-7-15)32(29,30)27-20-5-3-2-4-19(20)22(28)26-23-25-21(14-31-23)16-8-10-17(24)11-9-16/h2-14,27H,1H3,(H,25,26,28)
Standard InChI Key TVVIHTZZZUMACI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl

Introduction

Molecular Formula and Weight

  • Molecular Formula: C20H16ClN3O3S2

  • Molecular Weight: Approximately 445.94 g/mol

Structural Features

The compound features:

  • A thiazole ring, which is a sulfur- and nitrogen-containing heterocyclic structure.

  • A chlorophenyl group attached to the thiazole ring.

  • A benzamide backbone, with a sulfonamide group substituted at the ortho position.

Synthesis

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide typically involves:

  • Formation of the thiazole ring: This is achieved through cyclization reactions involving thiourea derivatives and α-haloketones.

  • Chlorination: The introduction of the chlorophenyl group into the thiazole ring.

  • Coupling with benzamide: The benzamide moiety is attached via amide bond formation using reagents such as carbodiimides (e.g., DCC or EDC).

  • Sulfonamide substitution: The sulfonamide group is introduced through electrophilic substitution reactions involving sulfonyl chloride derivatives.

Antimicrobial Activity

Compounds containing thiazole and sulfonamide groups have shown significant antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a chlorophenyl group enhances lipophilicity, aiding in cell membrane penetration.

Anticancer Potential

Benzamide derivatives with sulfonamide functionalities are known for their anticancer properties. These compounds often inhibit enzymes such as dihydrofolate reductase (DHFR) or disrupt microtubule assembly, leading to apoptosis in cancer cells.

Mechanism of Action:

  • Inhibition of key enzymes involved in nucleotide synthesis.

  • Induction of oxidative stress or mitochondrial dysfunction in cancer cells.

Molecular Docking Studies

Molecular docking studies suggest that similar compounds bind effectively to active sites of enzymes like DHFR or kinases, with binding energies ranging between -7 to -10 kcal/mol, indicating strong interactions.

Drug Development

Given its structural similarity to known bioactive compounds, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a promising candidate for further drug development in:

  • Antimicrobial therapy

  • Cancer treatment

Toxicity Studies

Preliminary studies on related compounds indicate low toxicity towards normal human cell lines (e.g., HEK293), suggesting potential therapeutic safety.

Comparative Analysis

PropertyN-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamideSimilar Compounds (e.g., N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide)
Molecular Weight445.94 g/mol~337 g/mol
Antimicrobial ActivityHighModerate
Anticancer PotentialPromisingLimited
SolubilityOrganic solventsOrganic solvents
StabilityStableStable

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator